Bis(4-tert-butylphenyl)iodanium tetrafluoroborate
Overview
Description
Bis(4-tert-butylphenyl)iodanium tetrafluoroborate is a useful research compound. Its molecular formula is C20H26BF4I and its molecular weight is 480.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sterically Encumbered Systems for Low-coordinate Phosphorus Centers
The precursor compound, 1,4-diiodo-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, demonstrates the potential of sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers, which are useful in creating novel materials with unique chemical properties (Shah et al., 2000).
Cyclization and Heterocycles Formation
Iodonium ions from similar compounds react with ortho-alkynyl-substituted carbonyl compounds and various nucleophiles to produce valuable iodinated heterocycles, showcasing a new metal-free reaction sequence for assembling oxygen heterocycles (Barluenga et al., 2003).
Oxidation of Unactivated Methylene C-H
Hypervalent iodine species derived from compounds structurally related to Bis(4-tert-butylphenyl)iodanium tetrafluoroborate have been used for the oxidation of unreactive, remote alkyl esters and amides to keto compounds under mild conditions (Zhao et al., 2011).
Catalyst-free Self-healing Elastomers
Aromatic disulfide metathesis, facilitated by related compounds, has been used in the design of self-healing poly(urea-urethane) elastomers, showcasing the ability to achieve quantitative healing efficiency at room temperature without any catalyst or external intervention (Rekondo et al., 2014).
Mechanism of Action
Target of Action
Bis(4-tert-butylphenyl)iodanium Tetrafluoroborate is a type of organic oxidizing agent . It primarily targets unsaturated substrates in organic compounds .
Mode of Action
This compound acts as a cationic photoinitiator and a photoacid generator . It interacts with its targets by initiating oxidation reactions, which can lead to changes in the chemical structure of the target molecules .
Biochemical Pathways
It is commonly used in organic synthesis, particularly in the oxidation of functional groups such as alcohols, aldehydes, and ketones .
Result of Action
The primary result of the action of this compound is the oxidation of target molecules. This can lead to various molecular and cellular effects, depending on the specific molecules that are oxidized .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in organic solvents such as ether, methanol, and dimethylformamide . It is stable under normal temperatures but should be stored away from light and in a dry place to prevent degradation .
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.BF4/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)5/h7-14H,1-6H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKMZBCKONKVNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546247 | |
Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62051-09-6 | |
Record name | Bis(4-tert-butylphenyl)iodanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-tert-butylphenyl)iodonium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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